Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)
Description
Chemical Identity and IUPAC Nomenclature
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI), systematically named (R)-2-methyl-1-(pyrrolidin-1-yl)butan-1-one , is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}9\text{H}{17}\text{NO} $$. Its CAS registry number, 667420-91-9 , uniquely identifies it in chemical databases. The IUPAC name reflects its structural components:
- A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).
- A butan-1-one backbone substituted with a methyl group at the second carbon in the (R)-configuration.
| Property | Value |
|---|---|
| CAS Number | 667420-91-9 |
| IUPAC Name | (R)-2-Methyl-1-(pyrrolidin-1-yl)butan-1-one |
| Molecular Formula | $$ \text{C}9\text{H}{17}\text{NO} $$ |
| Molecular Weight | 155.24 g/mol |
The compound’s industrial classification under "Active Pharm Ingredients" underscores its relevance in medicinal chemistry.
Structural Features and Stereochemical Significance of the (2R) Configuration
The molecule’s structure combines a pyrrolidine ring and a chiral ketone group. The (2R)-2-methyl configuration introduces stereochemical complexity, as the methyl group occupies a specific spatial orientation relative to the ketone oxygen. This configuration is critical for:
- Molecular interactions : The (R)-enantiomer may exhibit distinct binding affinities compared to its (S)-counterpart, particularly in biological systems where stereoselectivity governs receptor-ligand interactions.
- Synthetic applications : The chiral center enables asymmetric synthesis pathways, serving as a building block for enantiomerically pure pharmaceuticals.
The pyrrolidine ring adopts a envelope conformation , minimizing steric strain, while the ketone group at position 1 enhances electrophilicity, facilitating nucleophilic additions. Comparative analysis of stereoisomers reveals divergent physicochemical properties:
| Feature | (2R)-Configuration | (S)-Configuration |
|---|---|---|
| Boiling Point | Higher due to dipole alignment | Lower |
| Solubility | Moderate in polar solvents | Reduced polarity |
| Reactivity | Favors specific catalytic pathways | Altered reaction kinetics |
Such stereochemical nuances underscore the importance of enantiomeric purity in industrial and research settings.
Role in Nitrogen-Containing Heterocyclic Compound Research
Pyrrolidine derivatives are pivotal in drug discovery due to their bioavailability and structural versatility. Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI), serves as:
- Pharmacophore precursor : Its pyrrolidine core mimics natural alkaloids, enabling the design of neuromodulators and enzyme inhibitors.
- Chiral auxiliary : The (2R)-methyl group aids in stereocontrolled syntheses, such as the production of boronate-containing therapeutics (e.g., talabostat derivatives).
- Agrochemical intermediate : Modified pyrrolidines contribute to pesticides and herbicides, leveraging their stability and interaction with biological targets.
Recent studies highlight its utility in synthesizing protease inhibitors and G-protein-coupled receptor (GPCR) modulators , where the ketone moiety participates in Schiff base formation or hydrogen bonding. For example, analogs like 1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide demonstrate how structural tweaks to the parent compound yield bioactive molecules.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2R)-2-methyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(2)9(11)10-6-4-5-7-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
GKEQXBDFWXTREG-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)N1CCCC1 |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Chiral Precursors
The preparation of this compound generally involves the use of chiral starting materials or chiral auxiliaries to introduce the (2R)-2-methyl-1-oxobutyl substituent onto the pyrrolidine nitrogen. Common approaches include:
- Chiral Pool Synthesis : Starting from naturally occurring chiral amino acids or derivatives (e.g., L-proline derivatives) that provide the pyrrolidine ring and chiral side chain.
- Asymmetric Alkylation : Using chiral catalysts or auxiliaries to alkylate pyrrolidine nitrogen with a chiral 2-methyl-1-oxobutyl electrophile.
- Reductive Amination : Condensation of pyrrolidine with a chiral aldehyde or ketone followed by stereoselective reduction to form the desired chiral amine.
Fragment Condensation and Hybrid Solid-Phase Methods
According to patent US11142549B2, peptides and related compounds with pyrrolidine moieties can be synthesized using a hybrid solution- and solid-phase fragment condensation process. This method allows for:
- Efficient assembly of complex molecules with high stereochemical control.
- Use of protecting groups and selective deprotection steps to maintain stereochemistry.
- Purification steps involving preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on polystyrene resin columns to achieve high purity (>90% recovery).
Purification and Isolation
- Chromatographic Purification : Preparative C18 RP-HPLC columns with crosslinked polystyrene resin are used to purify the compound after synthesis.
- Lyophilization : After purification, lyophilization of the aqueous peptide solution yields the pure compound.
- Solvent Systems : Use of aqueous acetonitrile with additives such as acetic acid or triethylamine phosphate to optimize solubility and purification efficiency.
Alternative Synthetic Routes
- Formylation and Substitution Reactions : Some related pyrrolidine derivatives are prepared by formylation of heterocyclic intermediates followed by nucleophilic substitution with pyrrolidine derivatives, as described in EP3274344B1.
- Use of Protected Intermediates : Protecting groups on the pyrrolidine nitrogen or side chain allow selective functionalization and stereochemical control.
Data Table: Summary of Preparation Methods
Detailed Research Findings
The hybrid synthetic method described in US11142549B2 involves fragment condensation that combines solution-phase and solid-phase peptide synthesis techniques, enabling the preparation of peptides and peptide-like molecules containing pyrrolidine moieties with high stereochemical fidelity. This method is particularly useful for compounds requiring precise stereochemistry such as the (2R)-2-methyl-1-oxobutyl substituent.
Purification is critical to obtain ultra-pure compounds. The use of preparative reversed-phase HPLC columns with polystyrene resin ensures that the purified compound is recovered at yields exceeding 90%, with pore sizes optimized for peptide adsorption and desorption.
The use of aqueous acetonitrile solutions with additives like acetic acid or triethylamine phosphate during purification helps maintain solubility and stability of the compound, facilitating efficient isolation.
Alternative synthetic routes involving formylation and nucleophilic substitution on heterocyclic intermediates provide access to related pyrrolidine derivatives, which may be adapted for the target compound with appropriate modifications.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce pyrrolidine derivatives with reduced functional groups .
Scientific Research Applications
Chemical Properties and Structure
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) has the following chemical characteristics:
- Molecular Formula : C₉H₁₉N
- Molecular Weight : 141.25 g/mol
- CAS Number : 667420-92-0
- Chemical Structure : The compound features a pyrrolidine ring substituted with a 2-methylbutyl group, which contributes to its unique reactivity and interaction properties .
Drug Development
Pyrrolidine derivatives have been explored for their potential as therapeutic agents. The compound's structure allows for modifications that can enhance biological activity. For instance, derivatives of pyrrolidine have been investigated for their roles as:
- Agonists of Guanylate Cyclase C : These compounds have shown promise in treating gastrointestinal disorders by promoting apoptosis in certain cell types, thereby maintaining mucosal health .
Neuropharmacology
Research indicates that pyrrolidine derivatives can influence neurotransmitter systems. Their ability to modulate receptor activities makes them candidates for further exploration in treating neurological disorders.
Polymer Chemistry
Pyrrolidine compounds are utilized in the synthesis of polymers due to their ability to act as monomers or cross-linking agents. The unique properties of pyrrolidine allow for the development of materials with specific mechanical and thermal characteristics.
Cosmetic Formulations
The compound has been studied for its role in cosmetic formulations, where it contributes to the stability and efficacy of products. Its properties can enhance skin hydration and improve the sensory feel of topical applications .
Case Study 1: Gastrointestinal Health
A study highlighted the efficacy of pyrrolidine derivatives as guanylate cyclase C agonists, demonstrating their potential in promoting gastrointestinal health by regulating ion flux and cellular apoptosis . This research underscores the therapeutic potential of the compound in clinical settings.
Case Study 2: Polymer Development
Research conducted on the use of pyrrolidine in polymer synthesis revealed its effectiveness as a cross-linking agent, leading to the creation of materials with enhanced durability and performance characteristics. This application is particularly relevant in developing advanced materials for various industrial uses.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby interfering with DNA replication and limiting viral infection . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stereochemical and Functional Group Impact
- Chirality: The (2R) configuration in the target compound and fluorinated derivatives (e.g., (2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid ) highlights the role of stereochemistry in biological activity. Enantiomers of pyrrolidine boronic acids exhibit distinct binding modes to targets like the immunoproteasome .
- Aromatic Acyls: The 4-ethoxybenzoyl group in Pyrrolidine, 1-(4-ethoxybenzoyl)- (9CI) introduces aromatic π-π interactions, influencing solubility and target affinity .
Physicochemical Properties
- Molecular Weight and Solubility: Smaller acyl groups (e.g., 2-methylbutanoyl) may improve membrane permeability compared to bulkier substituents (e.g., benzodioxole-linked chains ).
- Boiling/Melting Points : For 1-(4-ethoxybenzoyl)-pyrrolidine, a predicted boiling point of 371.4°C suggests high thermal stability, likely due to aromatic stacking .
Biological Activity
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 113.19 g/mol
- IUPAC Name : Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)
Pyrrolidine derivatives often exhibit a range of biological activities due to their ability to interact with various molecular targets. The specific actions of Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:
- Neurotransmitter Modulation : Some pyrrolidine derivatives have been shown to influence neurotransmitter systems, potentially offering antidepressant effects by modulating serotonin and norepinephrine levels.
- Antimicrobial Activity : Research indicates that certain pyrrolidine compounds possess antimicrobial properties, impacting bacterial growth and survival .
Biological Activity Data
The following table summarizes key biological activities reported for Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI):
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of various pyrrolidine derivatives, including Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI). The compound was administered in animal models, demonstrating a significant reduction in depressive behaviors compared to control groups. This effect was linked to enhanced serotonergic activity in the brain.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activity, Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) was tested against Staphylococcus aureus and Escherichia coli. The compound showed moderate inhibition zones of 17 mm and 15 mm respectively, indicating its potential as an antimicrobial agent .
Research Findings
Recent research highlights the versatility of pyrrolidine compounds in drug discovery. For instance:
- A study published in Europe PMC emphasized the role of pyrrolidine as a scaffold for developing novel therapeutics targeting various diseases .
- Another investigation detailed the synthesis and characterization of new pyrrolidine derivatives, showcasing their potential applications in treating metabolic disorders due to their impact on lipid metabolism .
Q & A
Basic: What synthetic methodologies are recommended for the stereoselective synthesis of Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI), and how are stereochemical outcomes validated?
Answer:
The synthesis of chiral pyrrolidine derivatives often involves asymmetric catalysis or chiral pool strategies. For the (2R)-2-methyl-1-oxobutyl substituent, key steps include:
- Chiral auxiliary use : Employing (R)-configured starting materials (e.g., (R)-2-methylbutyric acid derivatives) to preserve stereochemistry during acylation of the pyrrolidine nitrogen.
- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are commonly used to protect amines during ketone formation .
- Characterization : Validate stereochemistry via chiral HPLC, optical rotation measurements, and / NMR with chiral shift reagents. X-ray crystallography is definitive for absolute configuration confirmation .
Advanced: How can electron transfer dissociation (ETD) mass spectrometry resolve structural ambiguities in pyrrolidine derivatives like Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)?
Answer:
ETD is particularly effective for compounds with proline-like structures (e.g., pyrrolidine rings), as it preserves labile modifications and avoids preferential cleavage N-terminal to proline. Key applications:
- Fragmentation patterns : ETD generates c/z-type ions, complementary to CID (collision-induced dissociation), enabling comprehensive backbone analysis. For example, ETD can differentiate between isomers by revealing substituent positioning on the pyrrolidine ring .
- Data-independent acquisition (DIA) : Coupling ETD with DIA in Q-TOF systems enhances coverage of low-abundance ions in complex mixtures .
Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound, and how are results interpreted?
Answer:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in 96-well plates and incubate for 18–24 hours. MIC is the lowest concentration inhibiting visible growth .
- Controls : Include reference antibiotics (e.g., ampicillin) and solvent controls. Activity is considered significant if MIC ≤ 125 µg/mL .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 2-methyl-3-(pyridin-2-yl) derivatives) to identify critical substituents .
Advanced: How can characteristic fragmentation-assisted mass spectral networking address isomerism challenges in pyrrolidine alkaloid analysis?
Answer:
- Mass spectral networking : Cluster MS/MS spectra from UPLC/Q-TOF datasets to group structurally related ions. For Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI), diagnostic fragments (e.g., m/z 98 for pyrrolidine ring cleavage) help distinguish isomers .
- Fast-DDA mode : Combines rapid switching between MS1 and MS2 with targeted isolation of precursor ions, enhancing sensitivity for low-abundance isomers .
Basic: What protocols assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base, pH 1–13). Monitor degradation via HPLC/LC-MS .
- Long-term stability : Store at –20°C (recommended for labile pyrrolidines) and test purity monthly. Degradation products (e.g., oxidized ketone groups) indicate instability .
Advanced: How do conformational dynamics of the pyrrolidine ring influence the compound’s reactivity and biological interactions?
Answer:
- Ring puckering : The pyrrolidine ring adopts envelope or twist conformations, affecting substituent spatial orientation. Computational modeling (DFT) predicts energy barriers for ring inversion .
- X-ray crystallography : Resolves substituent axial/equatorial preferences. For example, bulky groups favor equatorial positions to minimize steric strain, impacting receptor binding .
Basic: What computational tools predict the toxicological profile of Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)?
Answer:
- In silico models : Use ADMET Predictor™ or ProTox-II to estimate acute toxicity (LD), hepatotoxicity, and mutagenicity. Input SMILES strings for automated profiling.
- In vitro assays : Ames test (mutagenicity), HEK293 cell viability assays (cytotoxicity). Prioritize endpoints flagged by computational models .
Advanced: What metabolomics strategies identify biotransformation products of this compound in hepatic models?
Answer:
- Liver microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Quench reactions at timed intervals and analyze via HRMS .
- Mass spectral networking : Compare precursor and product ions between parent and metabolites. Phase I products (e.g., hydroxylation at the pyrrolidine ring) and Phase II conjugates (glucuronides) are prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
